molecular formula C14H8N2O4 B1590460 1,10-Phenanthroline-4,7-dicarboxylic acid CAS No. 31301-31-2

1,10-Phenanthroline-4,7-dicarboxylic acid

Cat. No. B1590460
CAS RN: 31301-31-2
M. Wt: 268.22 g/mol
InChI Key: MBOIBXSDCWRKJR-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4,7-dicarboxylic acid is a chemical compound with the CAS Number: 31301-31-2. It has a molecular weight of 268.23 and its IUPAC name is [1,10]phenanthroline-4,7-dicarboxylic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 1,10-Phenanthroline-4,7-dicarboxylic acid is C14H8N2O4 . The structure includes two carboxylic acid groups attached to a 1,10-phenanthroline core .


Physical And Chemical Properties Analysis

1,10-Phenanthroline-4,7-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 563.1±45.0 °C at 760 mmHg, and a flash point of 294.3±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Metal Complexation

1,10-Phenanthroline-4,7-dicarboxylic acid is widely used in the study of metal complexation due to its ability to form stable complexes with various metals. This application is crucial in understanding metal ion behavior in biological systems and in the development of metal-based drugs .

DNA Binding Studies

The compound’s interaction with DNA is another significant area of research. It serves as a probe to study DNA binding mechanisms, which is essential for developing new therapeutic agents and understanding genetic regulation .

Catalysis

In catalysis, 1,10-Phenanthroline-4,7-dicarboxylic acid acts as a ligand to catalyze various chemical reactions. This has implications in synthetic chemistry and industrial processes .

Organic Solar Cells

It’s used as a cathode buffer layer to improve the efficiency of organic solar cells, showcasing its role in renewable energy technologies .

Chelator in Chemiluminescence

The compound functions as a chelator in Fenton’s reaction-luminol chemiluminescence system, which is used in analytical chemistry for detecting the presence of certain chemicals .

Corrosion Inhibition

1,10-Phenanthroline has been assessed for its effectiveness as an organic inhibitor to reduce corrosion of steel in acidic solutions, which is important for extending the life of metal structures and components .

Chemosensors and Biological Studies

Its use extends to chemosensors and biological studies, where it helps in detecting ions or molecules and understanding their interactions within biological systems .

Analytical and Synthetic Chemistry

Lastly, it finds applications in analytical and synthetic chemistry, aiding in the development of new chemical synthesis methods and analytical techniques .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1,10-phenanthroline-4,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOIBXSDCWRKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475786
Record name 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-Phenanthroline-4,7-dicarboxylic acid

CAS RN

31301-31-2
Record name 1,10-Phenanthroline-4,7-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31301-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,10-Phenanthroline-4,7-dicarboxylic acid a suitable ligand for incorporating osmium complexes into LMOFs?

A1: 1,10-Phenanthroline-4,7-dicarboxylic acid (dcphen) possesses several features that make it attractive for incorporating osmium complexes into MOF structures:

  • Previous Success: The research mentions prior work by the same group demonstrating the successful incorporation of dcphen-containing osmium complexes into LMOFs without disrupting the overall framework structure or desired porosity [].

Q2: How does the choice of solvent impact the luminescence of the UiO-66 LMOF incorporating the osmium-dcphen complex?

A2: The research observes a solvent-dependent quenching effect on the luminescence of the UiO-66 LMOF doped with the osmium-dcphen complex []. Specifically:

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